molecular formula C10H15N3O B2927067 [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1251262-73-3

[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No.: B2927067
CAS No.: 1251262-73-3
M. Wt: 193.25
InChI Key: MXAUDMYLKZFZHS-UHFFFAOYSA-N
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Description

[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile synthetic intermediate. Its core structure, featuring a pyrimidine ring substituted with a pyrrolidine moiety, is a privileged scaffold in the design of biologically active molecules. Researchers utilize this compound as a key building block for developing novel therapeutic agents. The 6-methylpyrimidin-4-yl group is a common pharmacophore found in compounds investigated for various biological activities. For instance, structurally related pyridinylpyrimidine cores have been identified as potent inhibitors of methionine aminopeptidases (MetAPs), which are essential enzymes considered promising targets for anti-cancer therapy . Furthermore, pyrrolidine-substituted pyrimidines are central to research programs aimed at inhibiting oncogenic targets, such as Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), for the treatment of cancers including colorectal cancer . Similar molecular architectures are also being explored in other therapeutic areas, such as the development of antimalarial agents targeting essential plasmodial kinases . This chemical serves as a critical precursor for further functionalization. The reactive methanol (-CH2OH) group attached to the pyrrolidine ring allows researchers to easily synthesize amides, esters, or ethers, or to oxidize it to an aldehyde, thereby expanding the diversity of accessible compounds for structure-activity relationship (SAR) studies . As a building block, it enables the rapid generation of compound libraries to optimize potency, selectivity, and other drug-like properties. The product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-5-10(12-7-11-8)13-4-2-3-9(13)6-14/h5,7,9,14H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUDMYLKZFZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Methyl Group: The methyl group is introduced at the 6-position of the pyrimidine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached to the pyrimidine ring through a nucleophilic substitution reaction using a pyrrolidine derivative.

    Introduction of Methanol Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the methanol group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT, MAPK, or HIF-1 pathways, influencing cellular functions like proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Type/Position Physical State Purity Key Differences vs. Target Compound Reference
[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol Pyrrolidin-2-yl-methanol 6-MePyrimidin-4-yl at N1 Not reported N/A Reference compound
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidin-3-yl-methanol 6-Fluoropyridin-2-yl at N1 Not reported N/A Pyridine (vs. pyrimidine); F substituent; pyrrolidine C3 substitution
(6-Methylpyrimidin-4-yl)methanol Pyrimidin-4-yl-methanol 6-Me at C6, -CH2OH at C4 Not reported 95% Simpler structure; lacks pyrrolidine backbone
(4-Methylpyrimidin-2-yl)methanol Pyrimidin-2-yl-methanol 4-Me at C4, -CH2OH at C2 Not reported 95% Methyl and -CH2OH positions reversed on pyrimidine
(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol Pyrrolidin-2-yl-methanol 2'-Azidobenzenesulfonyl at N1 Orange oil N/A Sulfonyl group (electron-withdrawing) vs. pyrimidine

Key Analysis:

Sulfonyl-substituted analogs (e.g., [(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol]) exhibit distinct electronic profiles, which may enhance solubility or serve as leaving groups in synthetic pathways .

Substituent Positioning: Methyl group placement on pyrimidine (C6 in the target vs. C4/C2 in other pyrimidinyl methanols) influences steric and electronic properties.

Structural Complexity: The pyrrolidine backbone in the target compound introduces a 3D structure absent in simpler pyrimidinyl methanols (e.g., (6-Methylpyrimidin-4-yl)methanol), which could enhance target selectivity in biological systems .

Physical State and Stability: Sulfonyl-substituted pyrrolidinemethanols (e.g., orange oil in ) may exhibit lower crystallinity than pyrimidine analogs, impacting formulation in drug development.

Research Implications and Gaps

  • Synthetic Utility : The target’s pyrrolidine-pyrimidine scaffold is synthetically versatile, enabling modular substitutions for structure-activity relationship (SAR) studies.
  • Biological Potential: Pyrimidine derivatives often exhibit kinase inhibition or antimicrobial activity; however, specific data for this compound require experimental validation.
  • Comparative Limitations : Existing evidence lacks direct pharmacological or thermodynamic data (e.g., solubility, logP), necessitating further studies to quantify differences in bioactivity or stability.

Biological Activity

[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of substances known for their diverse pharmacological properties, including enzyme inhibition and receptor modulation. Understanding its biological activity can provide insights into its therapeutic potential.

Chemical Structure and Properties

The structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 6-position, linked to a pyrrolidine ring, which is further attached to a methanol group. This unique arrangement may influence its biological interactions.

Component Description
Pyrimidine Ring Contains a methyl group at the 6-position
Pyrrolidine Ring A five-membered nitrogen-containing ring
Methanol Group Attached to the pyrrolidine ring

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors. The presence of the methyl group can enhance binding affinity, while the pyrrolidine structure may facilitate interactions that influence pharmacokinetic properties, including solubility and bioavailability.

Biological Activity Studies

Research has shown that pyrimidine derivatives exhibit various biological activities, including:

  • Enzyme Inhibition : Studies suggest that compounds similar to this compound can act as inhibitors for enzymes involved in metabolic pathways. For instance, enzyme inhibition studies indicate that certain pyrimidine derivatives can modulate enzyme activity, potentially leading to therapeutic effects against diseases like cancer and diabetes .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical for various physiological processes. For example, pyrimidine derivatives have been evaluated for their ability to modulate G-protein coupled receptors (GPCRs), which play vital roles in cell communication and signal transduction.
  • Antimicrobial Activity : Some studies have reported that related compounds exhibit antimicrobial properties. This suggests that this compound could be explored for potential use as an antimicrobial agent .

Case Studies

Several case studies have highlighted the biological activity of pyrimidine derivatives:

  • Case Study 1 : A study reported the synthesis and evaluation of various pyrimidine derivatives for their anticancer properties. Among these, compounds structurally related to this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Case Study 2 : Research focused on the enzyme inhibition profile of pyrimidine derivatives revealed that certain analogs effectively inhibited enzymes associated with cancer progression. This supports the hypothesis that this compound may share similar inhibitory characteristics .

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